molecular formula C14H14N2O6 B1532178 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid CAS No. 1221723-94-9

3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B1532178
CAS No.: 1221723-94-9
M. Wt: 306.27 g/mol
InChI Key: WVVUOEBXRJPTLL-UHFFFAOYSA-N
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Description

3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound featuring a pyrazole ring linked to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid generally involves multi-step organic reactions. One potential route includes the condensation of suitable hydrazine derivatives with 4-(2-hydroxyethyl)benzoic acid to form the pyrazole ring. Further methylation and oxidation steps would be essential to introduce the methoxycarbonyl and hydroxyethyl groups respectively.

Industrial Production Methods

Industrial production could involve optimization of the synthetic route for scale, particularly focusing on yield improvement and process economy. This often requires high-throughput techniques and the use of automated reactor systems to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The hydroxyethyl group can be oxidized to form the corresponding carboxylic acid.

  • Reduction: : Potential reduction of the pyrazole ketone to the alcohol form.

  • Substitution: : The benzene ring and pyrazole moiety can undergo electrophilic and nucleophilic substitutions respectively.

Common Reagents and Conditions

Common reagents used include:

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation processes.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.

  • Substitution conditions: : Electrophilic substitutions typically use reagents like nitrating mixtures or halogenating agents.

Major Products

Major products vary depending on the reactions but typically include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. It can be used to study reaction mechanisms or as a building block in the development of new materials with specific properties.

Biology

In biological studies, it may serve as a probe to investigate enzyme functions, particularly those involved in metabolic pathways that interact with pyrazole derivatives. Its interactions with biological targets can be explored to develop new biochemical assays.

Medicine

Medicinally, 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid shows potential in drug development. Its structure suggests it could interact with various biological targets, offering avenues for the treatment of diseases.

Industry

Industrially, this compound might be used in the manufacturing of advanced polymers or as a specialty chemical in various manufacturing processes. Its unique chemical properties could be harnessed in the development of new materials.

Mechanism of Action

The mechanism by which 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and benzoic acid moieties provide sites for binding and reactivity, influencing biological pathways and processes at a molecular level.

Comparison with Similar Compounds

Uniqueness

Compared to other compounds with similar structures, 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is unique due to its specific substitution pattern which imparts distinct physicochemical and biological properties.

Similar Compounds

  • 3-[4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid: : Similar but lacks the methoxycarbonyl group.

  • 4-(2-hydroxyethyl)-3-(methoxycarbonyl)-1H-pyrazole: : Lacks the benzoic acid moiety.

  • 5-oxo-4,5-dihydro-1H-pyrazole: : Basic pyrazole structure without additional substituents.

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)-3-methoxycarbonyl-5-oxo-4H-pyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-22-14(21)11-10(5-6-17)12(18)16(15-11)9-4-2-3-8(7-9)13(19)20/h2-4,7,10,17H,5-6H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVUOEBXRJPTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C1CCO)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 2
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 3
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 5
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 6
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

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